pKa Shift of −0.81 Units Relative to 5-(Trifluoromethyl)pyridin-2-amine Defines Distinct Protonation Behaviour
The 3-amine regioisomer displays a substantially lower pKa than its 2‑amine analogue, a difference that directly conditions the fraction of neutral vs. protonated species at pH 7.4. The 2‑amine isomer (predicted pKa 4.55 ± 0.13) is predominantly neutral, whereas the 3‑amine isomer (predicted pKa 3.74 ± 0.20) carries a larger neutral fraction under the same conditions, which can favour passive membrane diffusion and target engagement [1].
| Evidence Dimension | Basicity (pKa of the pyridyl nitrogen) |
|---|---|
| Target Compound Data | pKa = 3.74 ± 0.20 (predicted) [1] |
| Comparator Or Baseline | 5-(Trifluoromethyl)pyridin-2-amine: pKa = 4.55 ± 0.13 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.81; the 3-amine isomer is approximately 6.5‑fold less basic than the 2‑amine isomer. |
| Conditions | Predicted values from consensus models (ChemicalBook/PubChem); no experimental pKa data are currently published for either compound. |
Why This Matters
A change of nearly one pKa unit alters the protonation equilibrium by a factor of ~6.5 at physiological pH, directly impacting solubility, permeability, and binding thermodynamics — a critical discriminator when selecting building blocks for oral drugs or cell‑permeable probes.
- [1] PubChem CID 14051936, 5-(Trifluoromethyl)pyridin-3-amine, pKa predicted value. View Source
